molecular formula C12H21N3O5 B12327432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate

Cat. No.: B12327432
M. Wt: 287.31 g/mol
InChI Key: QIJMRAABYQUTEB-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is an organic compound that features an azide group and a methacrylate ester. This compound is notable for its applications in click chemistry, particularly in the synthesis of polymers and bioconjugates. The azide group is highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate typically involves the reaction of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 0°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Polymerization: The methacrylate group can undergo radical polymerization to form polymers.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click chemistry reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.

    Solvents: Dichloromethane, tetrahydrofuran, and water.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Polymers: Formed from radical polymerization of the methacrylate group.

Scientific Research Applications

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

    Industry: Applied in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The methacrylate group can undergo radical polymerization, allowing the compound to form polymers with various properties. These reactions enable the compound to be used in a variety of applications, from material science to biomedicine.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethanol
  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
  • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl tosylate

Uniqueness

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is unique due to the presence of both an azide group and a methacrylate ester. This dual functionality allows it to participate in both click chemistry and polymerization reactions, making it highly versatile for various scientific and industrial applications.

Properties

Molecular Formula

C12H21N3O5

Molecular Weight

287.31 g/mol

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H21N3O5/c1-11(2)12(16)20-10-9-19-8-7-18-6-5-17-4-3-14-15-13/h1,3-10H2,2H3

InChI Key

QIJMRAABYQUTEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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